Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside
CAS No.: 131684-77-0
Cat. No.: VC21249694
Molecular Formula: C39H44O6
Molecular Weight: 608.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131684-77-0 |
|---|---|
| Molecular Formula | C39H44O6 |
| Molecular Weight | 608.8 g/mol |
| IUPAC Name | (3R,4S,5S,6R)-2-pent-4-enoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
| Standard InChI | InChI=1S/C39H44O6/c1-2-3-16-25-41-39-38(44-29-34-23-14-7-15-24-34)37(43-28-33-21-12-6-13-22-33)36(42-27-32-19-10-5-11-20-32)35(45-39)30-40-26-31-17-8-4-9-18-31/h2,4-15,17-24,35-39H,1,3,16,25-30H2/t35-,36+,37+,38-,39?/m1/s1 |
| Standard InChI Key | UJKZBFGKKCLGDY-HZZPCSLVSA-N |
| Isomeric SMILES | C=CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| SMILES | C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
Chemical Properties and Structure
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a complex organic molecule with distinctive structural features that define its chemical behavior and applications. The compound has a molecular formula of C39H44O6 and a molecular weight of approximately 608.775 g/mol . Its structure consists of a D-galactopyranose core with four hydroxyl groups protected by benzyl groups, and a pent-4-enyl moiety attached to the anomeric position. This arrangement creates a stable glycoside linkage while maintaining reactivity at specific positions for further synthetic manipulations.
Physical and Chemical Characteristics
The compound typically exists as a liquid at room temperature with high purity specifications ranging from 95% to 99% depending on the supplier and intended use . It possesses characteristics typical of benzylated carbohydrates, including solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, but limited solubility in water due to the hydrophobic benzyl groups. The presence of the pent-4-enyl group introduces an alkene functionality that can undergo various transformations, adding to the versatility of this compound as a synthetic intermediate.
Structural Features and Nomenclature
The IUPAC name for this compound is (3R,4S,5S,6R)-2-pent-4-enoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane, reflecting its complex stereochemistry and functional group arrangement. Alternative names include β-D-Galactopyranoside, 4-pentenyl 2,3,4,6-tetrakis-O-(phenylmethyl)- (9CI) . The structure features four benzyl ether groups (phenylmethoxy) protecting the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring, while the anomeric position (C-1) is linked to the pent-4-enyl group via a glycosidic bond.
Key Structural Parameters
The following table summarizes the key structural and physicochemical parameters of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside:
These structural characteristics contribute to the compound's stability during various protecting group manipulations while maintaining reactivity for glycosylation reactions.
Synthesis Methodologies
General Synthetic Approach
Applications in Carbohydrate Chemistry
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside serves as a versatile building block in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates. Its primary application is as a glycosyl donor in glycosylation reactions, where it can transfer the protected galactose unit to various acceptors with controlled stereochemistry. This capability makes it an invaluable tool for researchers working on the synthesis of biologically relevant carbohydrate structures. The presence of the pent-4-enyl group provides additional synthetic versatility, as it can be further transformed or functionalized in subsequent steps.
Role in Glycosylation Reactions
In glycosylation reactions, this compound functions as a glycosyl donor, transferring the protected galactose unit to appropriate acceptors. The benzyl protecting groups direct the stereochemistry of the glycosidic bond formation, typically favoring the β-configuration. The protected nature of the hydroxyl groups prevents unwanted side reactions and enables selective glycosylation at the desired position of the acceptor molecule. This controlled reactivity is essential for the synthesis of complex oligosaccharides with defined structures.
Oligosaccharide Synthesis
The compound plays a crucial role in the stepwise assembly of oligosaccharides, where multiple monosaccharide units are connected through glycosidic bonds. By using Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside as a building block, researchers can incorporate galactose units into larger structures with precise control over connectivity and stereochemistry. This capability is particularly valuable for the synthesis of oligosaccharides with biological relevance, such as those found in glycoproteins, glycolipids, and other glycoconjugates.
Research Applications
Beyond its role in synthetic carbohydrate chemistry, this compound finds applications in various research contexts:
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Development of carbohydrate-based therapeutics
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Studies on carbohydrate-protein interactions
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Investigation of carbohydrate recognition processes
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Structure-activity relationship studies involving galactose-containing compounds
These applications highlight the significance of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside in advancing our understanding of carbohydrate chemistry and its biological implications.
Chemical Reactivity
The chemical reactivity of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is defined by its structural features, particularly the protected hydroxyl groups and the pent-4-enyl moiety. The compound exhibits dual reactivity associated with both glycosides and alkenes, allowing for diverse chemical transformations. This reactivity profile makes it a versatile intermediate in synthetic carbohydrate chemistry. Understanding the reactivity patterns is essential for designing effective synthetic routes involving this compound and predicting potential side reactions or challenges.
Glycosylation Reactivity
As a glycosyl donor, the compound can selectively transfer the glycosyl group to form more complex carbohydrates. The glycosidic bond at the anomeric position can be activated under appropriate conditions, enabling nucleophilic substitution reactions with various acceptors. The benzyl protecting groups influence the reactivity and stereoselectivity of these glycosylation reactions, typically favoring formation of β-glycosidic linkages. The presence of these protecting groups also prevents unwanted reactions at the protected hydroxyl positions, ensuring selective glycosylation.
Alkene Functionality
The pent-4-enyl group introduces an alkene functionality that can undergo various transformations typical of carbon-carbon double bonds. These may include:
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Hydrogenation to form the saturated pentyl derivative
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Epoxidation to create an epoxide that can be further functionalized
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Hydroboration-oxidation to introduce hydroxyl groups
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Ozonolysis to cleave the double bond and form aldehyde or carboxylic acid derivatives
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Addition reactions with various electrophiles or nucleophiles
This alkene reactivity provides additional synthetic handles for further elaboration of the molecule, expanding its utility in complex synthetic schemes.
Stability Considerations
| Specification | Typical Values | Sources |
|---|---|---|
| Purity | 95-99% | |
| Physical State | Liquid | |
| Package Options | Grams to Kilograms | |
| Primary Use | Research purposes |
Researchers should verify the specific specifications with suppliers when ordering, as requirements may vary depending on the intended application.
Research Significance and Future Directions
The significance of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside extends beyond its immediate applications in synthetic carbohydrate chemistry. As a specialized building block, it contributes to advancing our understanding of carbohydrate structures and their roles in biological systems. The compound enables the synthesis of complex carbohydrates that would otherwise be difficult to access, opening new avenues for research in glycobiology and related fields. Future research directions may explore novel applications, improved synthetic methodologies, and expanded understanding of structure-function relationships in carbohydrate chemistry.
Contributions to Glycobiology
By facilitating the synthesis of well-defined carbohydrate structures, this compound contributes to research in glycobiology, where understanding the structure-function relationships of carbohydrates is crucial. The ability to synthesize specific oligosaccharides enables studies on carbohydrate-protein interactions, glycan recognition processes, and the roles of carbohydrates in cellular communication and disease processes. These insights can lead to advancements in understanding fundamental biological processes and developing therapeutic strategies targeting carbohydrate-mediated interactions.
Future Research Directions
Potential future research directions involving this compound may include:
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Development of more efficient or stereoselective glycosylation protocols using this or similar donors
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Exploration of novel transformations of the pent-4-enyl group to access diverse derivatives
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Application in the synthesis of biologically relevant oligosaccharides and glycoconjugates
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Integration with emerging technologies such as automated carbohydrate synthesis platforms
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Investigation of structure-activity relationships in galactose-containing compounds
These research directions would further expand the utility and significance of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside in carbohydrate chemistry and related fields.
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